molecular formula C6H16N4O4S B3022684 4-Methylpiperazine-1-carboximidamide sulfate CAS No. 84727-42-4

4-Methylpiperazine-1-carboximidamide sulfate

Cat. No.: B3022684
CAS No.: 84727-42-4
M. Wt: 240.28 g/mol
InChI Key: OWFBETMVTYKOTM-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carboximidamide sulfate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of C6H16N4O4S.

Scientific Research Applications

Anticancer Activity and Metabolism

4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) is a compound with promising in vivo and in vitro anticancer properties and minimal toxicity. A study focused on TM208 metabolism in rat bile, identifying nine metabolites through high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS). This research highlights the extensive metabolic transformation of TM208, suggesting its potential therapeutic applications in cancer treatment with a low toxicity profile (Jiang et al., 2007).

Ferroelectricity in Coordination Compounds

The interaction of homochiral 2-methylpiperazine with cobalt sulfate heptahydrate results in the formation of coordination compounds exhibiting ferroelectric behaviors. These findings are crucial for the development of new ferroelectric materials, which are essential for various technological applications, including memory devices, sensors, and actuators (Chen et al., 2014).

Organic-Inorganic Hybrid Materials

A study has synthesized noncentrosymmetric metal sulfates incorporating chiral diamines, demonstrating the potential of using chiral piperazine derivatives in the creation of organic-inorganic hybrid materials. These materials exhibit unique crystal structures and hydrogen bonding patterns, contributing to the field of materials science, particularly in the development of non-linear optical materials and catalysts (Hajlaoui et al., 2012).

Catalytic Activity in Organic Synthesis

A series of double dihydromethylpiperazinediium metallic sulfates have been prepared, showcasing their utility as diastereoselective catalysts for the nitroaldol (Henry) reaction. This research opens avenues for the use of piperazine-based compounds in catalyzing organic reactions, which is pivotal for the synthesis of complex organic molecules (Naïli et al., 2013).

Antimicrobial Investigations

Novel 2-Amino-4-Methylthiazole analogs, including thiazole-carboximidamide derivatives, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal infections. This suggests the potential of 4-methylpiperazine derivatives in the development of new antimicrobial agents, particularly targeting difficult-to-treat infections (Omar et al., 2020).

Fluorescent Sensors

A 4-(N-methylpiperazine)-N-allyl-1,8-naphthalimide compound shows intense yellow-green fluorescence and has been copolymerized to create sensors for protons and transition metal cations. This research demonstrates the application of piperazine derivatives in the development of new fluorescent polymer sensors, which can be utilized in environmental monitoring and bioimaging applications (Grabchev et al., 2007).

Safety and Hazards

The safety data sheet for 4-Methylpiperazine-1-Carboximidamide Sulfate advises against dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

Properties

IUPAC Name

4-methylpiperazine-1-carboximidamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4.H2O4S/c1-9-2-4-10(5-3-9)6(7)8;1-5(2,3)4/h2-5H2,1H3,(H3,7,8);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFBETMVTYKOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574336
Record name Sulfuric acid--4-methylpiperazine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28457-20-7
Record name 1-Piperazinecarboximidamide, 4-methyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28457-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--4-methylpiperazine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of S-methylisothiourea sulfate (2.78 g, 10.0 mmol) in distilled water (20 mL) was added 1-methylpiperazine (2.22 mL, 20 mmol). After stirring for 48 h at room temperature, the solution was concentrated to approximately 5 mL and treated with EtOH (10 mL). The resulting solid was collected by filtration, washed with EtOH, and dried to yield 4-methyl-piperazine-1-carboxamidine sulfate as a colorless solid. Further concentration of the mother liquor yielded a second crop or the material.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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